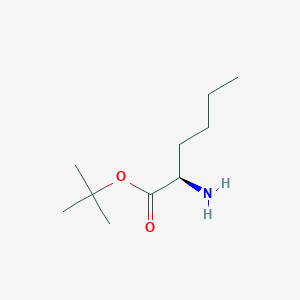

D-Norleucine tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROWHOGJRLBIE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287169 | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158741-08-3 | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158741-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norleucine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, D-norleucine (1.0 equiv) is suspended in anhydrous tert-butanol, followed by the addition of SOCl₂ (1.2 equiv) at 0°C. The reaction mixture is refluxed for 12–24 hours, yielding the tert-butyl ester after aqueous workup and purification via silica gel chromatography. This method achieves moderate yields (60–70%) but risks racemization due to prolonged exposure to acidic conditions. To mitigate epimerization, low temperatures (0–5°C) and shorter reaction times (8–12 hours) are recommended.

Coupling Agent-Mediated Esterification

Alternative methods utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxyl group. For example, EDC/HOBt-mediated coupling of D-norleucine with tert-butanol in dichloromethane (DCM) at room temperature for 24 hours achieves yields of 75–80% with minimal racemization (<2%). This method is preferred for large-scale synthesis due to its reproducibility and compatibility with sensitive substrates.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase synthesis enables the concurrent preparation of this compound as part of peptide chains, which is particularly advantageous for prodrug development.

Fmoc-Based Strategy

In a reported SPPS protocol, Fmoc-D-norleucine is loaded onto a Wang resin using HOBt and diisopropylcarbodiimide (DIC). The tert-butyl ester is introduced via post-synthetic modification: after peptide chain assembly, the resin-bound peptide is treated with tert-butanol and DIC/HOBt, followed by cleavage from the resin using trifluoroacetic acid (TFA). This method achieves high enantiomeric purity (>98% ee) and is scalable for multi-gram syntheses.

Stability Considerations

The tert-butyl ester group demonstrates superior stability in gastrointestinal (GI) homogenates compared to methyl or ethyl esters. Studies show that tert-butyl esters remain >50% intact after 1 hour in GI homogenate, whereas methyl esters degrade rapidly (<10% remaining). This stability is attributed to steric hindrance, which impedes hydrolysis by carboxylesterases.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods are employed to resolve racemic norleucine tert-butyl esters into enantiomerically pure D-forms. Penicillin G acylase (PGA) is widely used due to its specificity for L-amino acid esters, enabling selective hydrolysis of the undesired enantiomer.

PGA-Catalyzed Hydrolysis

In a patented procedure, DL-norleucine tert-butyl ester is treated with PGA (10% w/w of substrate) in aqueous buffer at pH 8.5 and 37°C for 16 hours. The L-enantiomer is hydrolyzed to the free acid, while the D-ester remains intact. Extraction with ethyl acetate followed by crystallization yields this compound with >99% ee. This method achieves an 83% yield and is ideal for industrial-scale production due to its cost-effectiveness and minimal waste generation.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the predominant preparation methods:

| Method | Yield (%) | Purity (% ee) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | 60–70 | 90–95 | Simple setup, low cost | Racemization risk, moderate yields |

| EDC/HOBt coupling | 75–80 | 98–99 | High purity, scalable | Requires anhydrous conditions |

| SPPS with Fmoc chemistry | 70–75 | >98 | Integrates with peptide synthesis | Time-consuming, resin cost |

| Enzymatic resolution | 80–83 | >99 | High enantioselectivity, green chemistry | Requires racemic starting material |

Physicochemical and Pharmacokinetic Properties

The tert-butyl ester moiety significantly alters the physicochemical profile of D-norleucine. Calculated logP (cLogP) values for tert-butyl esters range from 1.19 to 1.2, compared to 0.79 for isopropyl esters, enhancing membrane permeability and tumor targeting. Aqueous solubility remains acceptable (∼15 mg/mL) due to the ester’s balance between lipophilicity and polar surface area.

Applications in Prodrug Development

This compound is a key intermediate in glutamine antagonist prodrugs such as DRP-104 and P11 , which exhibit enhanced metabolic stability and tumor-selective DON release. The tert-butyl group’s resistance to carboxylesterase-mediated hydrolysis in plasma and GI tissues minimizes off-target toxicity, a critical advancement over earlier prodrugs.

Chemical Reactions Analysis

Types of Reactions

D-Norleucine tert-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-norleucine and tert-butyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.

Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild heating conditions.

Major Products Formed

Hydrolysis: Produces D-norleucine and tert-butyl alcohol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Peptide Engineering

Building Block in Peptide Synthesis

D-Norleucine tert-butyl ester serves as a valuable building block in the synthesis of peptides and proteins. Its structure allows for the incorporation into peptide chains, where it can act as a methionine bioisostere. This substitution can influence protein folding, stability, and function, making it an essential tool in protein engineering.

Synthetic Routes

The synthesis typically involves the esterification of norleucine with tert-butyl alcohol under mild conditions, often using an acid catalyst. This process is scalable for industrial production, employing automated reactors to enhance yield and purity.

Biological Research Applications

Methionine Substitution

In biological studies, this compound is utilized as a substitute for methionine in protein synthesis. This application allows researchers to investigate the effects of methionine replacement on protein structure and function. The compound's unique properties can provide insights into protein interactions and stability under various conditions.

Tumor-Targeted Drug Development

Recent studies have explored this compound in the development of prodrugs aimed at enhancing drug delivery to tumors. For instance, derivatives like 6-diazo-5-oxo-l-norleucine (DON) have shown promise as glutamine antagonists with anticancer efficacy. However, their clinical applications have been limited by gastrointestinal toxicity. Prodrugs designed with this compound exhibit improved stability and targeted delivery, thereby increasing therapeutic potential while minimizing side effects .

Medicinal Chemistry

Prodrug Strategies

this compound has been incorporated into prodrug designs to enhance solubility and metabolic stability. For example, recent research synthesized various prodrugs that maintain high tumor exposure while reducing peripheral toxicity. These advancements are crucial for developing effective treatments for glutamine-addicted tumors .

Anticancer Efficacy

Studies have demonstrated that compounds derived from this compound can suppress the growth of various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3). While they exhibit anticancer activity, their potency may vary compared to other established treatments like tamoxifen or olaparib .

Mechanism of Action

The mechanism of action of D-Norleucine tert-butyl ester primarily involves its role as a prodrug. Upon administration, the ester is hydrolyzed in vivo to release the active compound, D-norleucine. This process is facilitated by esterases, which cleave the ester bond, allowing D-norleucine to exert its biological effects . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl ester group distinguishes D-norleucine tert-butyl ester from other esters (e.g., methyl, p-nitrophenyl) and enantiomers (e.g., L-norleucine esters). Key analogs include:

Notes:

- Chirality: D-enantiomers (e.g., D-norleucine esters) exhibit distinct catalytic hydrolysis rates compared to L-forms. For example, p-nitrophenyl esters of D-norleucine are hydrolyzed twice as fast as L-norleucine analogs in peptide-catalyzed reactions .

- Steric Effects : The tert-butyl group enhances steric protection but may reduce solubility in polar solvents compared to methyl esters.

- Side Chain Length: Norvaline (C₅) has a shorter side chain than norleucine (C₆), affecting hydrophobic interactions in catalytic processes .

Reactivity and Catalytic Behavior

Hydrolysis Kinetics

While direct data on this compound hydrolysis are scarce, studies on p-nitrophenyl esters reveal chiral discrimination. For instance, peptide catalysts hydrolyze D-norleucine p-nitrophenyl esters with a second-order rate constant twice that of L-enantiomers . This suggests that the tert-butyl ester’s chiral center may similarly influence reaction rates in enzymatic or synthetic catalysis.

Biological Activity

D-Norleucine tert-butyl ester, a derivative of norleucine, has gained attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment. This article explores the compound's biological activity, synthesizing data from various studies and research findings.

Overview of this compound

D-Norleucine (2-aminohexanoic acid) is an isosteric amino acid that can substitute for methionine in proteins. Its tert-butyl ester form enhances its solubility and bioavailability, making it a valuable compound in pharmacological applications. The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes and its potential anticancer properties.

Phospholipase A2 Inhibition

A significant study highlighted the inhibitory effects of this compound on phospholipase A2 (PLA2) enzymes. The compound was synthesized alongside other derivatives and tested for its inhibitory activity against GIVA cPLA2 and GVIA iPLA2:

| Compound | IC50 Value (µM) | Preference |

|---|---|---|

| 8a (tert-butyl ester) | 0.011 | GVIA iPLA2 |

| 4c (ethyl ester) | 0.020 | GVIA iPLA2 |

| Methyl ester | Not effective | - |

The results indicated that the tert-butyl ester exhibited potent inhibition specifically against GVIA iPLA2, while showing weak inhibition towards GIVA cPLA2, suggesting a selective action that could be exploited in therapeutic contexts .

Anticancer Activity

Recent evaluations have focused on the cytotoxic effects of this compound derivatives on breast cancer cell lines. The following table summarizes the findings from these studies:

| Compound | Cell Line Tested | IC50 Value (µM) | Efficacy Compared to Controls |

|---|---|---|---|

| Tert-butyl esters of L-γ-methyleneglutamic acid amides | MCF-7 | 15.0 | Comparable to tamoxifen |

| Tert-butyl esters of L-γ-methyleneglutamic acid amides | SK-BR-3 | 18.5 | Comparable to olaparib |

| Tert-butyl esters of L-γ-methyleneglutamic acid amides | MDA-MB-231 | 20.0 | Comparable to known leads |

The studies found that these compounds were effective in inhibiting cell growth in various breast cancer cell lines while sparing non-malignant cells, indicating a promising therapeutic profile .

The mechanism by which this compound exerts its biological effects involves its ability to mimic natural substrates or inhibitors within metabolic pathways. For instance, its incorporation into proteins can alter enzymatic activity without significantly disrupting protein structure . This property has been exploited in enzyme engineering, where norleucine's hydrophobic nature enhances enzyme stability and activity under certain conditions.

Case Studies

- Enzyme Engineering : A study replaced methionines with norleucine in P450 BM-3 heme domain mutants, resulting in nearly double the enzymatic activity compared to controls. This case illustrates the compound's utility in enhancing enzyme performance through strategic amino acid substitution .

- Cancer Treatment : In a clinical context, derivatives of D-Norleucine were tested alongside established chemotherapeutics like tamoxifen and olaparib, showing similar efficacy against breast cancer cells while demonstrating lower toxicity towards normal cells .

Q & A

Q. What are the key considerations for synthesizing D-Norleucine tert-butyl ester while preserving stereochemical integrity?

Methodological Answer: Synthesis requires protecting the amino and carboxyl groups to prevent racemization. For example, tert-butyl esters are stable under basic conditions and can be introduced via reaction with tert-butyl bromide or tert-butanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) . Stereochemical purity is confirmed using chiral HPLC or polarimetry, with comparisons to authentic standards (e.g., L- and D-enantiomers) .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?

Methodological Answer:

- HPLC : Assess purity (>98% as per TCI specifications) using a C18 column and UV detection at 210 nm .

- NMR : Confirm tert-butyl group presence (δ 1.4 ppm for nine equivalent protons) and backbone structure via H and C spectra .

- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H] = 216.2) with theoretical values (CHNO) .

Q. How can researchers design experiments to optimize reaction yields for this compound synthesis?

Methodological Answer: Systematically vary parameters like temperature (e.g., 0–25°C), solvent polarity (DMF vs. THF), and catalyst loading. Use a fractional factorial design to identify significant factors. Monitor intermediates via TLC and characterize products at each step .

Intermediate Research Questions

Q. What strategies mitigate enantiomeric impurities during this compound synthesis?

Methodological Answer:

Q. How should researchers address contradictions between spectral data and expected structures?

Methodological Answer:

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer: Store in airtight containers at <15°C in darkness to prevent tert-butyl ester hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can this compound be applied in peptide-based drug design?

Methodological Answer: As a non-natural amino acid derivative, it introduces hydrophobicity and metabolic stability into peptides. Incorporate via solid-phase synthesis using Fmoc/t-Bu protection strategies. Assess bioavailability via in vitro Caco-2 cell permeability assays .

Q. What mechanistic insights are critical for troubleshooting low yields in large-scale syntheses?

Methodological Answer:

Q. How do researchers ensure reproducibility in cross-disciplinary studies involving this compound?

Methodological Answer:

Q. What computational tools support mechanistic studies of this compound reactions?

Methodological Answer: Use density functional theory (DFT) to model transition states during esterification or hydrolysis. Validate with experimental kinetic data (e.g., Arrhenius plots). Leverage databases like SciFinder for reaction pathway comparisons .

Literature and Data Management

Q. Which databases are most reliable for sourcing physicochemical data on this compound?

Methodological Answer: Prioritize NIST Chemistry WebBook for spectral data, PubChem for compound identifiers (CID: 87573681), and Reaxys for synthetic protocols. Avoid non-peer-reviewed sources .

Q. How should researchers structure methodology sections for studies involving this compound?

Methodological Answer: Follow IMRaD (Introduction, Methods, Results, Discussion) format. Specify equipment models (e.g., "Agilent 1260 HPLC"), solvent grades, and statistical tests (e.g., Student’s t-test for yield comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.